![molecular formula C20H22F2N6O B2922052 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-difluoro-N-methylbenzamide CAS No. 2309309-37-1](/img/structure/B2922052.png)

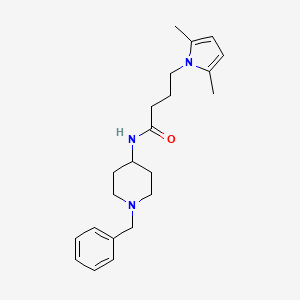

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-difluoro-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

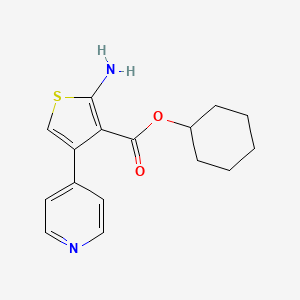

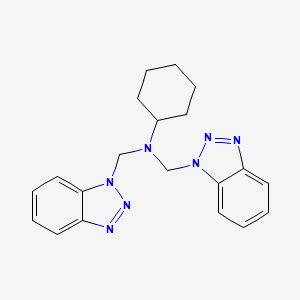

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolo[4,3-b]pyridazine ring, followed by the introduction of the tert-butyl group, the azetidine ring, and finally the difluoro-N-methylbenzamide group . The exact methods and conditions would depend on the specific reagents and starting materials used.Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the triazolo[4,3-b]pyridazine ring . The presence of the azetidine ring could potentially introduce some steric hindrance, affecting the overall shape and properties of the molecule.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The presence of the difluoro-N-methylbenzamide group could make the compound susceptible to nucleophilic attack, while the tert-butyl group could potentially undergo oxidation or other reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure . For example, the presence of the difluoro-N-methylbenzamide group could potentially increase its polarity, affecting its solubility in different solvents.Scientific Research Applications

Cardiovascular Applications

- Sato et al. (1980) explored the synthesis and cardiovascular properties of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocycles like pyridazine, demonstrating potential as cardiovascular agents with vasodilating and antihypertensive activities (Sato et al., 1980).

Anticancer Research

- Bekircan et al. (2005) synthesized triazine derivatives with anticancer properties. Compound 12a displayed moderate growth inhibition potency against various cancer cell lines, including renal cancer (Bekircan et al., 2005).

Antibacterial Properties

- Frigola et al. (1995) studied azetidinylquinolones with antibacterial effects, highlighting the importance of stereochemistry in enhancing antibacterial activity (Frigola et al., 1995).

Antihistaminic Activity

- Gyoten et al. (2003) synthesized compounds with antihistaminic activity and an inhibitory effect on eosinophil infiltration, useful in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Synthesis and Characterization

- Sallam et al. (2021) performed structural analysis and DFT calculations on triazolo[4,3-b]pyridazine derivatives, contributing to a better understanding of the molecular properties of such compounds (Sallam et al., 2021).

Anti-asthmatic Activities

- Kuwahara et al. (1997) developed sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines as potential anti-asthmatic agents, demonstrating significant activity in inhibiting bronchoconstriction in guinea pigs (Kuwahara et al., 1997).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2,4-difluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N6O/c1-20(2,3)19-24-23-16-7-8-17(25-28(16)19)27-10-13(11-27)26(4)18(29)14-6-5-12(21)9-15(14)22/h5-9,13H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTYGCUAWKWOTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2921971.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2921973.png)

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2921975.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2921976.png)

![[(3-Methylphenyl)methyl]boronic acid](/img/structure/B2921982.png)

![N5-(4-chlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2921984.png)

![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]but-2-ynamide](/img/structure/B2921986.png)

![N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide](/img/structure/B2921988.png)